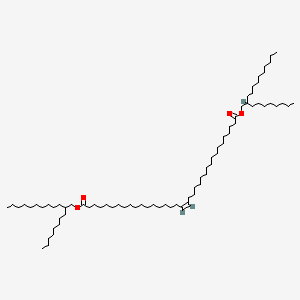
4-Chloro(carboxy-~13~C)benzoic acid
Overview
Description
4-Chloro(carboxy-~13~C)benzoic acid is a chlorinated derivative of benzoic acid, where the carboxyl group is isotopically labeled with carbon-13. This compound is often used in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro(carboxy-~13~C)benzoic acid typically involves the chlorination of benzoic acid followed by isotopic labeling. One common method is the direct chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The isotopic labeling can be achieved by using carbon-13 labeled carbon dioxide in the carboxylation step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as chromatography, is essential to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Chloro(carboxy-~13~C)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The carboxyl group can be reduced to an alcohol.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include 4-substituted benzoic acids.
Reduction: Products include 4-chlorobenzyl alcohol.
Oxidation: Products include 4-chlorobenzoquinone.
Scientific Research Applications
4-Chloro(carboxy-~13~C)benzoic acid is widely used in scientific research due to its isotopic labeling, which allows for detailed mechanistic studies. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: Utilized in the development of diagnostic tools and imaging techniques.
Industry: Applied in the synthesis of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro(carboxy-~13~C)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxyl group can participate in hydrogen bonding and ionic interactions, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Similar structure but without isotopic labeling.
4-Bromo(carboxy-~13~C)benzoic acid: Bromine instead of chlorine.
4-Methyl(carboxy-~13~C)benzoic acid: Methyl group instead of chlorine.
Uniqueness
4-Chloro(carboxy-~13~C)benzoic acid is unique due to its isotopic labeling, which provides a distinct advantage in tracing studies and mechanistic investigations. The presence of the chlorine atom also imparts specific reactivity patterns that differentiate it from other labeled benzoic acids.
Properties
IUPAC Name |
4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGYUZYPHTUJZ-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13C](=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736178 | |
| Record name | 4-Chloro(carboxy-~13~C)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138534-66-4 | |
| Record name | 4-Chloro(carboxy-~13~C)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobenzoic acid-a-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Ethyl-5,7-dimethyl-5,7-dihydrofuro[3,4-B]pyrazine](/img/structure/B590643.png)



